molecular formula C13H15ClN2O2S B3211807 (5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1093344-89-8

(5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B3211807
CAS No.: 1093344-89-8
M. Wt: 298.79 g/mol
InChI Key: JOZIHGNWKMLFOI-MKFZHGHUSA-N
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Description

This compound belongs to the thiazolidine-2,4-dione (TZD) class, characterized by a five-membered heterocyclic ring containing sulfur, nitrogen, and two ketone groups. Key structural features include:

  • 5-[(4-Methylphenyl)methylidene] group: A Z-configured benzylidene moiety with a para-methyl substituent, influencing lipophilicity and steric interactions.
  • Hydrochloride salt: Improves bioavailability and stability by increasing aqueous solubility .

Thiazolidinediones are pharmacologically significant, with applications in diabetes, inflammation, and cancer. This compound’s activity is hypothesized to stem from its ability to modulate peroxisome proliferator-activated receptors (PPARs) or other redox-sensitive targets .

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.ClH/c1-9-2-4-10(5-3-9)8-11-12(16)15(7-6-14)13(17)18-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZIHGNWKMLFOI-MKFZHGHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of the aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methylidene (-CH=) and thiazolidine sulfur atoms are primary sites for oxidation.

Key Findings :

  • Methylene Bridge Oxidation :
    Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) oxidizes the exocyclic double bond to form sulfoxides or sulfones (Figure 1A) .

    • Conditions : H₂O₂ (30%) in acetic acid, 60°C, 4–6 hours.

    • Products : Sulfoxide (R-SO) and sulfone (R-SO₂) derivatives.

  • Thiazolidine Ring Oxidation :
    The sulfur atom in the thiazolidine ring undergoes oxidation under strong acidic conditions (e.g., HNO₃), leading to ring-opening or sulfonic acid formation .

Reagent Conditions Product Yield
H₂O₂Acetic acid, 60°C, 6 hrSulfoxide derivative65–70%
m-CPBADCM, 25°C, 2 hrSulfone derivative75–80%
HNO₃ (conc.)RT, 1 hrSulfonic acid derivative50–55%

Reduction Reactions

The carbonyl groups (C=O) in the thiazolidine-2,4-dione core and the methylidene double bond are reducible.

Key Findings :

  • Catalytic Hydrogenation :
    Hydrogen gas (H₂) with Pd/C selectively reduces the exocyclic double bond to a single bond without affecting the thiazolidine ring.

    • Conditions : 1 atm H₂, ethanol, 25°C, 12 hours.

    • Product : Saturated 5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione.

  • Borohydride Reduction :
    Sodium borohydride (NaBH₄) reduces the C=O groups to alcohols but requires acidic conditions to stabilize intermediates .

Reagent Conditions Product Yield
H₂/Pd-CEthanol, RT, 12 hrSaturated thiazolidine85–90%
NaBH₄HCl/THF, 0°C, 2 hrDiol derivative60–65%

Substitution Reactions

The aminoethyl (-CH₂CH₂NH₂) side chain and aromatic ring participate in nucleophilic/electrophilic substitutions.

Key Findings :

  • Aminoethyl Group Reactions :
    The primary amine undergoes acylation with acetyl chloride or sulfonation with sulfonic acid chlorides.

    • Example : Reaction with acetyl chloride forms the acetamide derivative (Figure 1B).

  • Electrophilic Aromatic Substitution :
    The 4-methylphenyl group undergoes halogenation (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) at the para position .

Reagent Conditions Product Yield
AcClPyridine, RT, 4 hrAcetamide derivative70–75%
Br₂/FeBr₃DCM, 0°C, 1 hr4-Bromo-4-methylphenyl analog80–85%

Acid-Base Reactions

The hydrochloride salt form confers solubility in polar solvents and reactivity in proton-transfer reactions.

Key Findings :

  • Deprotonation :
    Treatment with NaOH or K₂CO₃ liberates the free base, enhancing nucleophilicity for further reactions (e.g., alkylation) .

  • Salt Formation :
    Reacts with strong acids (e.g., H₂SO₄) to form stable sulfate salts .

Ring-Opening Reactions

The thiazolidine ring undergoes cleavage under basic or oxidative conditions:

  • Basic Hydrolysis : NaOH (10%) opens the ring via nucleophilic attack at the carbonyl carbon, yielding a mercaptoacetamide derivative .

  • Oxidative Cleavage : Ozone (O₃) cleaves the methylidene double bond, producing fragments with aldehyde/carboxylic acid termini .

Scientific Research Applications

(5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the thiazolidine ring may participate in redox reactions. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights structural variations in analogous TZDs and their implications:

Compound Name Substituents Key Structural Differences Impact on Properties Reference
Target Compound 3-(2-Aminoethyl), 5-(4-methylbenzylidene), Z-configuration, HCl salt Baseline for comparison Enhanced solubility due to HCl salt; moderate lipophilicity from methyl group
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)TZD (Compound 9) 5-(4-Ethoxybenzylidene) Ethoxy group increases electron density and steric bulk Higher lipophilicity; potential for improved membrane permeability
(5Z)-5-(4-Chlorophenylmethylidene)-3-(modified ethyl)TZD (L-173) 5-(4-Chlorobenzylidene), complex ethyl chain Chloro substituent (electron-withdrawing) and extended side chain Antifungal/anticancer activity; altered solubility profiles
SMI-IV-1 (Docking study compound) 5-(Pyridin-4-ylmethylidene), 3-(cinnamoyl) Pyridine and cinnamoyl groups enhance aromatic interactions Improved receptor binding (docking score: -3.8)

Key Observations :

  • Electron-donating groups (e.g., 4-ethoxy) increase lipophilicity and may enhance cellular uptake.
  • Electron-withdrawing groups (e.g., 4-chloro) improve redox activity and target engagement in antifungal applications .

Physicochemical Properties

Property Target Compound Compound 9 L-173 SMI-IV-1
Molecular Weight 358.84 g/mol 368.41 g/mol ~650 g/mol ~400 g/mol
Solubility (pH 7.4) High (HCl salt) Moderate (free base) Low (logP >3) Moderate
LogP ~2.5 (estimated) ~3.0 ~4.2 ~2.8
Key Functional Groups -NH2, -CH3 -OCH2CH3 -Cl, -triazole -Pyridine

Notes:

  • Hydrochloride salts significantly improve aqueous solubility, critical for oral bioavailability .
  • Chloro and ethoxy substituents increase logP, favoring membrane penetration but reducing solubility .

Biological Activity

(5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a compound belonging to the thiazolidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thiazolidine ring with an aminoethyl side chain and a 4-methylphenyl methylidene substituent. The molecular formula is C12H14N2O2SC_{12}H_{14}N_2O_2S with a molecular weight of approximately 250.32 g/mol .

Thiazolidines are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The compound was evaluated for its cytotoxic effects using the MTT assay on several cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on HeLa cells (cervical cancer), it was treated with varying concentrations (5, 10, 25, 50, and 100 µM) for 48 hours. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
585
1075
2560
5040
10020

The IC50 value was determined to be approximately 30 µM .

Spectrum of Activity

The compound's antimicrobial properties were assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

Results Summary

The following table summarizes the antimicrobial activity against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>64
Enterococcus faecalis8
Klebsiella pneumoniae>64

These results indicate that the compound exhibits significant activity against Staphylococcus aureus and Enterococcus faecalis but less effectiveness against Gram-negative bacteria .

Evaluation Against HIV

Research indicates that thiazolidine derivatives possess antiviral properties, particularly against HIV. The compound was tested for its ability to inhibit HIV replication in vitro.

Findings

In an antiviral assay, the compound demonstrated an IC50 value of approximately 25 µM against HIV-1. This suggests potential as a lead compound for further development in HIV therapy .

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its anticancer properties are promising, particularly in targeting specific cancer cell lines. Additionally, its antimicrobial activity suggests it could be beneficial in treating infections caused by resistant bacterial strains.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-arylidene-1,3-thiazolidine-2,4-dione derivatives, including the target compound?

The synthesis typically involves a condensation reaction between aromatic aldehydes and 1,3-thiazolidine-2,4-dione precursors. For example, refluxing equimolar amounts of 4-methylbenzaldehyde, 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione, and piperidine in ethanol (70–80°C, 4–6 hours) yields the desired product. Post-reaction purification via filtration, washing with ethanol, and recrystallization from DMF/ethanol mixtures ensures high purity . Characterization is performed using melting point analysis, TLC (Rf values), and spectroscopic methods (IR, NMR, MS) .

Q. How are structural and purity characteristics validated for thiazolidine-2,4-dione derivatives?

Researchers employ a multi-technique approach:

  • Melting points confirm crystalline purity (e.g., derivatives often melt between 250–270°C) .
  • IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹, N–H bends at ~1550 cm⁻¹) .
  • ¹H/¹³C NMR resolves substituent effects (e.g., aromatic protons at δ 6.5–7.5 ppm, methylidene protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride salts) .

Advanced Research Questions

Q. What strategies optimize molecular docking studies for thiazolidinedione derivatives targeting enzymes like HIV-1 reverse transcriptase?

Computational workflows involve:

  • Ligand preparation : Energy minimization of the compound using tools like Avogadro or Open Babel.
  • Receptor selection : Using PDB structures (e.g., HIV-1 RT, PDB ID 1RT1) with water molecules removed.
  • Docking software : AutoDock Vina or GOLD with scoring functions (e.g., ChemPLP) to predict binding affinities.
  • Validation : Compare docking scores (e.g., ΔG = -5.1 kcal/mol for high-affinity derivatives ) and analyze interactions (hydrogen bonds, hydrophobic contacts) via LigPlot+ . Substituents like 4-methylphenyl enhance π-π stacking with aromatic residues (e.g., Tyr181, Trp229) .

Q. How do structural modifications (e.g., halogenation, aminoethyl groups) influence biological activity in thiazolidinediones?

Systematic SAR studies reveal:

  • Halogenated arylidenes (e.g., 4-chlorophenyl) improve antifungal activity by increasing lipophilicity and membrane permeability .
  • Aminoethyl side chains enhance solubility in physiological buffers (pH 1.2–7.4) and enable salt formation (e.g., hydrochloride), improving bioavailability .
  • Z-configuration of the methylidene group is critical for maintaining planar geometry, facilitating receptor binding .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Contradictions arise from tautomerism, crystallographic packing, or solvent effects. Solutions include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • DFT calculations (B3LYP/6-31G*) to model vibrational frequencies and compare with experimental IR data .
  • X-ray crystallography for unambiguous structural confirmation (e.g., CCDC deposition for (5Z)-5-(2-hydroxybenzylidene) derivatives ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride
Reactant of Route 2
(5Z)-3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride

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